
Azddmec
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 3’-Azido-2’,3’-didesoxi-5-metilcitidina implica múltiples pasos, comenzando con los precursores nucleósidos apropiados. Los pasos clave incluyen la introducción del grupo azido en la posición 3’ y el grupo metilo en la posición 5’. Las condiciones de reacción típicamente implican el uso de azidotrimetilsilano y una base adecuada para facilitar el proceso de azidación.
Métodos de producción industrial: La producción industrial de 3’-Azido-2’,3’-didesoxi-5-metilcitidina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas de purificación avanzadas, como la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Copper-Free Click Cycloaddition
The 3'-azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DIFO or dibenzocyclooctynes) to form stable 1,2,3-triazole linkages .
Reaction Type | Conditions | Product | Kinetics |
---|---|---|---|
SPAAC with DIFO | Aqueous, room temperature | Triazole-linked conjugate |
This reaction is critical for bioconjugation in antiviral prodrug development .
Phosphorylation and Prodrug Activation
Azddmec is phosphorylated intracellularly to its active triphosphate form, inhibiting viral RNA-dependent RNA polymerases .
Enzyme | Reaction | Product | Role |
---|---|---|---|
Cellular kinases | Sequential phosphorylation | This compound triphosphate | Chain termination in viral RNA |
Hydrolysis and Stability
The azido group is stable under physiological pH but hydrolyzes under strong acidic or reducing conditions, yielding amines .
Condition | Reaction | Byproduct |
---|---|---|
Acidic hydrolysis (pH < 2) | Ammonia |
Synthetic Routes
This compound is synthesized via nucleoside modification:
Aplicaciones Científicas De Investigación
La 3’-Azido-2’,3’-didesoxi-5-metilcitidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como herramienta para estudiar análogos de nucleósidos y sus interacciones con las enzimas.
Biología: Employed in research on viral replication mechanisms, particularly HIV-1.
Medicina: Investigado por su potencial como agente antiviral en el tratamiento de infecciones por VIH.
Industria: Utilizado en el desarrollo de medicamentos antivirales y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de la 3’-Azido-2’,3’-didesoxi-5-metilcitidina implica su incorporación al ADN viral por la enzima transcriptasa inversa del VIH-1. Una vez incorporado, actúa como un terminador de cadena, evitando la elongación adicional del ADN viral y, por lo tanto, inhibiendo la replicación viral . Los objetivos moleculares incluyen la enzima transcriptasa inversa y la vía de síntesis de ADN viral.
Comparación Con Compuestos Similares
Compuestos similares:
3’-Azido-3’-desoxitimidina (AZT): Otro análogo de nucleósido con un mecanismo de acción similar.
2’,3’-Didesoxiinosina (ddI): Un análogo de nucleósido utilizado en el tratamiento de infecciones por VIH.
Singularidad: La 3’-Azido-2’,3’-didesoxi-5-metilcitidina es única debido a sus modificaciones estructurales específicas, que confieren una mayor selectividad y potencia contra la transcriptasa inversa del VIH-1. Su grupo azido en la posición 3’ y el grupo metilo en la posición 5’ lo distinguen de otros análogos de nucleósidos, proporcionando un mecanismo de acción y un perfil terapéutico distintos.
Actividad Biológica
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) is a nucleoside analog that has garnered attention due to its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is structurally related to other nucleoside reverse transcriptase inhibitors, such as 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), making it a significant candidate in the field of antiviral drug development.
Antiviral Efficacy
This compound exhibits strong antiviral properties, primarily through its action as an inhibitor of HIV-1 replication. Studies have demonstrated that it has a selective inhibition profile against the virus in vitro, showcasing its potential as a therapeutic agent for HIV treatment. The compound's mechanism involves incorporation into viral DNA during reverse transcription, which ultimately leads to termination of the viral DNA chain .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Following administration, this compound displays a biexponential decline in serum concentrations, with a terminal half-life ranging from 0.5 to 1.3 hours. The total clearance rate is approximately 2.00 ± 0.41 liters/hr/kg, with renal excretion being a primary route for its elimination . Notably, this compound is metabolized to AZT, which is another well-known antiviral agent .
Case Studies
Case Study 1: Efficacy in Rhesus Monkeys
In a controlled study involving male rhesus monkeys, this compound was administered at a dosage of 60 mg/kg. The results indicated that the compound effectively reduced viral loads and demonstrated significant antiviral activity against HIV-1. The pharmacokinetic data revealed that the oral bioavailability was about 26 ± 13%, indicating variability in absorption rates .
Case Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral efficacy of this compound against other nucleoside analogs such as AZT and ddC. This compound showed superior potency in inhibiting HIV-1 replication at lower concentrations compared to AZT and ddC, highlighting its potential as a more effective therapeutic option .
In Vitro Studies
In vitro analyses have confirmed that this compound exhibits dose-dependent inhibition of HIV-1 replication. The compound was found to activate cellular pathways associated with immune response, including the production of tumor necrosis factor (TNF), which may contribute to its antiviral effects .
Summary of Key Findings
Parameter | Value |
---|---|
Terminal Half-Life | 0.5 - 1.3 hours |
Total Clearance | 2.00 ± 0.41 liters/hr/kg |
Oral Bioavailability | 26 ± 13% |
Primary Metabolite | AZT |
Antiviral Activity | Potent against HIV-1 |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Azddmec against HIV-1, and how do its EC50 values vary across cell types?
this compound (CS-92) is a nucleoside analogue that selectively inhibits HIV-1 reverse transcriptase and viral replication. Its potency is quantified by EC50 values, which differ based on cell type:
Cell Type | EC50 Value |
---|---|
HIV-1-infected PBM cells | 9 nM |
HIV-1-infected macrophages | 6 nM |
Researchers should validate these values using standardized antiviral assays (e.g., plaque reduction neutralization tests) and compare results across primary and immortalized cell lines to assess cell-specific efficacy . |
Q. What methodological considerations are critical for synthesizing this compound in laboratory settings?
Synthesis of this compound requires adherence to nucleoside analogue protocols, including:
- Purification : High-performance liquid chromatography (HPLC) to ensure >95% purity.
- Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
- Stability testing : Assess degradation under varying pH and temperature conditions. Refer to journals like Advanced Journal of Chemistry for validated synthetic pathways and reproducibility guidelines .
Advanced Research Questions
Q. How can experimental designs minimize cytotoxicity while evaluating this compound’s antiviral efficacy in primary cells?
- Control groups : Include untreated cells and cells treated with established inhibitors (e.g., Zidovudine) for comparative toxicity assessment.
- Dose optimization : Perform dose-response curves to identify the therapeutic index (ratio of cytotoxic concentration to EC50).
- Assay selection : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside viral load quantification to differentiate antiviral activity from cytotoxicity .
Q. What analytical frameworks resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Data triangulation : Cross-validate results using multiple assays (e.g., RT-PCR for viral RNA, flow cytometry for infected cells).
- Pharmacokinetic modeling : Assess bioavailability and tissue penetration differences between cell cultures and animal models.
- Bias mitigation : Document experimental conditions rigorously (e.g., serum concentration in media, cell passage number) to identify confounding variables .
Q. How do the FINER criteria apply to hypothesis-driven studies on this compound’s resistance mechanisms?
- Feasible : Use site-directed mutagenesis to simulate resistance-associated mutations (e.g., K65R in HIV-1 RT).
- Novel : Investigate cross-resistance with other nucleoside analogues (e.g., Tenofovir).
- Relevant : Align with global HIV treatment guidelines to address clinical resistance trends.
- Ethical : Obtain institutional review board (IRB) approval for studies involving human-derived viral isolates .
Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Report 95% confidence intervals for EC50 values to account for biological variability.
- Multiplicity correction : Apply Bonferroni adjustments when comparing multiple treatment groups .
Q. Methodological Resources
- Data Reproducibility : Follow protocols from Advanced Journal of Chemistry for detailed materials/methods sections .
- Contradiction Analysis : Use iterative qualitative frameworks to re-examine outliers in datasets .
- Ethical Compliance : Reference IRB guidelines for studies involving human subjects or pathogenic materials .
Propiedades
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.